molecular formula C14H16N2O2 B3729717 N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

Cat. No. B3729717
M. Wt: 244.29 g/mol
InChI Key: BLXJGIVOUMXCMH-OQLLNIDSSA-N
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Description

“N’-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide” is a complex organic compound. It contains a spiro[2.3]hexane moiety, which is a type of spiro compound where two rings of 2 and 3 atoms share a single atom . The compound also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acid, and a hydroxybenzylidene group, which is a type of benzylidene compound with a hydroxyl (-OH) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro[2.3]hexane core, with the carbohydrazide and hydroxybenzylidene groups attached. The presence of these functional groups would likely impart certain chemical properties to the compound, such as polarity and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carbohydrazide and hydroxybenzylidene groups could impart polarity to the molecule, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy in preclinical or clinical trials .

properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-11-4-2-10(3-5-11)9-15-16-13(18)12-8-14(12)6-1-7-14/h2-5,9,12,17H,1,6-8H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXJGIVOUMXCMH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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